molecular formula C14H14N2O3 B2635925 (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide CAS No. 2138241-12-8

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide

Cat. No.: B2635925
CAS No.: 2138241-12-8
M. Wt: 258.277
InChI Key: NJNWBFHBWFBWNN-MXWKQRLJSA-N
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Description

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide is a synthetically-derived small molecule featuring a strained 3-azabicyclo[3.2.0]heptane core, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is characterized by its defined stereochemistry at three centers and a dioxo-functionalized lactam ring. The constrained bicyclic framework imposes notable ring strain and can lead to distortion of the amide bond . This distortion disrupts the typical nN to π*C=O conjugation, a phenomenon known to increase the compound's susceptibility to hydrolysis and nucleophilic acyl substitution, thereby potentially enhancing its reactivity and making it a valuable intermediate for further synthetic elaboration . The 3-azabicyclo[3.2.0]heptane skeleton is a key structural motif found in compounds with a range of documented biological activities. Research on analogous structures has shown potential for morphine-like analgesic activity by interacting with opiate receptors , as well as utility as building blocks for antibiotic agents . The specific substitution pattern on this core—with a benzyl group and a primary carboxamide—offers multiple vectors for chemical modification, allowing researchers to explore structure-activity relationships. This makes the compound a versatile precursor for generating diverse chemical libraries aimed at probing biological targets such as enzymes and receptors. It is supplied as a high-purity material to ensure reliability and reproducibility in experimental settings. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-12(17)9-6-10-11(9)14(19)16(13(10)18)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2,(H2,15,17)/t9-,10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNWBFHBWFBWNN-MXWKQRLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]1C(=O)N)C(=O)N(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common approach is the intramolecular cyclization of suitable precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is part of a class of bicyclic compounds that have been investigated for their pharmacological properties. Research has indicated that derivatives of 3-azabicyclo[3.2.0]heptanes can serve as valuable building blocks in the design of novel therapeutics.

Case Study: Drug Discovery

A study highlighted the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes as attractive building blocks for drug discovery. This synthesis method employs readily available chemicals and demonstrates the versatility of these compounds in developing new pharmaceuticals . The structural framework allows for the modification of functional groups, which can enhance bioactivity and selectivity against specific biological targets.

Catalytic Applications

The compound's unique bicyclic structure makes it a candidate for various catalytic applications, particularly in organic synthesis.

Case Study: Organocatalysis

Research has explored the use of 1,3,2-diazaphospholenes as organocatalysts in metal-free transformations. While not directly related to (1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide, the principles of using bicyclic structures in catalysis can be applied to enhance reaction efficiency and selectivity . The potential for this compound to act as a catalyst or catalyst precursor opens avenues for sustainable chemistry practices.

Synthetic Methodologies

The compound has been utilized in various synthetic methodologies that aim to create complex molecular architectures.

Case Study: Photochemical Synthesis

A notable approach involves photochemical reactions that utilize this compound as a scaffold for cycloaddition reactions. These reactions can lead to the formation of novel tricyclic scaffolds that are crucial for developing drug-like libraries . The modular nature of these synthetic pathways allows chemists to explore a wide array of derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

The table below compares the target compound with structurally related bicyclo[3.2.0]heptane derivatives:

Compound Name Molecular Formula Key Functional Groups Biological Relevance Reference
(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide C₁₈H₁₈N₂O₃ 2,4-dioxo, benzyl, carboxamide Synthetic intermediate, enzyme studies
Meropenem (C17H25N3O5S) C₁₇H₂₅N₃O₅S β-lactam ring, hydroxyethyl, pyrrolidinylthio Broad-spectrum carbapenem antibiotic
Oxacillin C₁₉H₁₉N₃O₅S β-lactam ring, isoxazolyl, methyl Penicillinase-resistant penicillin
Tebipenem pivoxil C₂₂H₃₁N₃O₆S₂ Pivaloyloxymethyl ester, thiazolyl-azetidine Oral carbapenem prodrug
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane C₁₄H₁₅NO₃ Benzodioxole, oxa-bridge Neurological activity (hypothetical)
Key Observations:

Core Scaffold : All compounds share a bicyclic framework but differ in ring substituents and functionalization. For example, Meropenem and Oxacillin retain the β-lactam ring critical for antibiotic activity, whereas the target compound replaces the lactam with a 2,4-dioxo system .

Substituents :

  • The benzyl group in the target compound contrasts with the hydroxyethyl (Meropenem) or isoxazolyl (Oxacillin) groups in antibiotics, suggesting divergent binding mechanisms .
  • The carboxamide at position 6 may enhance stability compared to the carboxylate groups in β-lactams, which are prone to hydrolysis .
Antibiotic Activity
  • Meropenem and Oxacillin exhibit potent antibacterial activity by inhibiting penicillin-binding proteins (PBPs). Their β-lactam rings undergo acylation of bacterial transpeptidases .
Stability and Degradation
  • Meropenem degrades under acidic conditions and via hydrolysis, requiring stabilization in formulations .
  • The target compound ’s 2,4-dioxo system and carboxamide may confer greater hydrolytic stability, as evidenced by synthetic studies on similar dioxo-bicyclic structures .

Biological Activity

(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a carboxamide functional group. Its molecular formula is C15H15N2O4C_{15}H_{15}N_{2}O_{4}, and it has a molecular weight of 273.28 g/mol. The compound's structure can be represented as follows:

 1R 5S 6R 3 Benzyl 2 4 dioxo 3 azabicyclo 3 2 0 heptane 6 carboxamide\text{ 1R 5S 6R 3 Benzyl 2 4 dioxo 3 azabicyclo 3 2 0 heptane 6 carboxamide}

Enzyme Interactions

Research indicates that this compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways. Its unique structure allows it to act as an enzyme inhibitor or receptor modulator, impacting various biological processes .

The mechanism of action involves binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular pathways. The bicyclic structure facilitates high specificity in binding interactions, which is crucial for its biological effects .

Case Studies

  • Enzyme Inhibition : In a study examining the compound's role as an enzyme inhibitor, it was found to significantly reduce the activity of target enzymes involved in metabolic pathways at concentrations as low as 50 μM .
  • Therapeutic Potential : Another investigation highlighted its potential therapeutic effects in treating diseases linked to metabolic dysfunctions. The compound demonstrated efficacy in modulating pathways that are often dysregulated in conditions such as diabetes and obesity.

Applications in Scientific Research

The compound has several applications across various fields:

  • Chemistry : It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  • Biology : Used extensively in biochemical assays to explore enzyme interactions and metabolic pathways.
  • Medicine : Investigated for its therapeutic properties, including its potential use as a drug precursor due to its ability to inhibit specific enzymes or receptors .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC15H15N2O4Enzyme inhibitor; modulates metabolic pathways
Ethyl (1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylateC15H15NO4Building block for drug synthesis; enzyme interactions

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in the synthesis of (1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide?

  • Methodology : Use chiral resolution techniques (e.g., chiral HPLC or enzymatic kinetic resolution) or enantioselective catalysis (e.g., palladium-catalyzed coupling reactions with chiral ligands). Evidence from racemic mixtures (e.g., rac- forms) suggests starting with enantiopure intermediates or employing asymmetric synthesis .
  • Data Consideration : Monitor enantiomeric excess (ee) via polarimetry or chiral chromatography. Compare retention times with known standards.

Q. How can researchers optimize reaction conditions for coupling steps involving bicyclo[3.2.0]heptane scaffolds?

  • Methodology : Leverage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with sodium tert-butoxide as a base, as demonstrated in similar bicyclo systems .
  • Experimental Design : Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), solvent polarity (toluene vs. THF), and temperature (80°C for activation vs. RT for stability). Track yields via LC-MS or NMR .

Q. What analytical techniques are critical for characterizing the compound’s purity and structure?

  • Techniques :

  • NMR : Assign stereochemistry using 2D NOESY or COSY to resolve bicyclic ring protons .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (≥95% as per evidence) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacological activity?

  • Approach : Introduce substituents at the benzyl or carboxamide positions (e.g., halogenation for lipophilicity). Compare bioactivity using SAR studies, as seen in chromium(III) complexes of similar bicyclo compounds .
  • Data Analysis : Test antibacterial efficacy via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Cross-reference with cytotoxicity assays (e.g., HEK cell viability) .

Q. What mechanisms underlie the compound’s stability under physiological conditions?

  • Methodology : Conduct accelerated degradation studies (e.g., pH 1–9 buffers at 37°C) and monitor degradation products via LC-MS. Reference benzylpenicillin hydrolysis protocols for bicyclo-lactam stability analysis .
  • Key Metrics : Half-life (t₁/₂) determination and identification of major degradation pathways (e.g., ring-opening via nucleophilic attack) .

Q. How can computational modeling predict the compound’s receptor-binding affinity?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) against target receptors (e.g., SSTR4, as seen in related bicyclo-carboxamides). Validate with in vitro binding assays (e.g., radioligand displacement) .
  • Data Interpretation : Compare docking scores (ΔG) with experimental IC₅₀ values. Adjust force fields for bicyclic strain energy .

Q. What strategies resolve contradictions in spectroscopic data for bicyclo[3.2.0]heptane derivatives?

  • Case Study : If NMR signals overlap (e.g., due to diastereomers), use variable-temperature NMR or X-ray crystallography. Refer to hydroxylation studies in azabicyclo systems for structural validation .
  • Advanced Techniques : 2D HSQC for carbon-proton correlation; single-crystal XRD for absolute configuration .

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